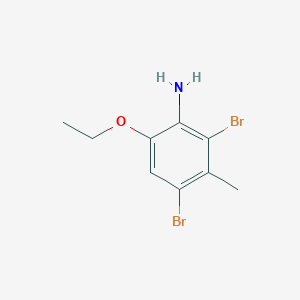![molecular formula C6H11NO B13002698 (3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Azabicyclo[310]hexan-2-yl)methanol is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or rhodium (Rh) . These reactions are often carried out under mild conditions and can yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the catalytic hydrogenation of precursors or the use of photochemical decomposition of substituted pyrazolines . These methods are designed to optimize yield and minimize production costs while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the alcohol form.
Scientific Research Applications
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features but lacking the hydroxyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with additional methyl groups that can affect its chemical properties and biological activity.
Uniqueness
(3-Azabicyclo[3.1.0]hexan-2-yl)methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYJTLKTWQWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
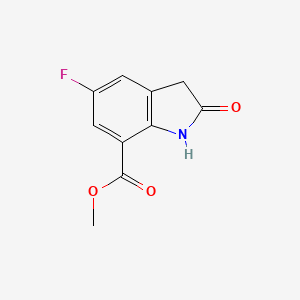
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
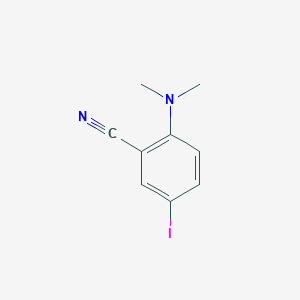
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
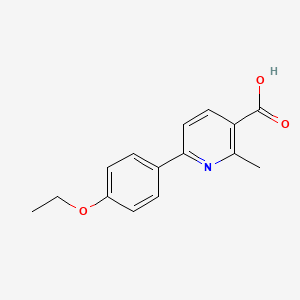
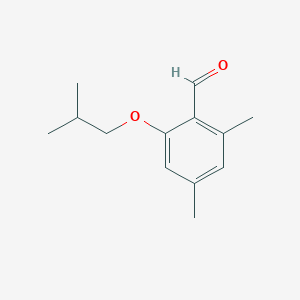
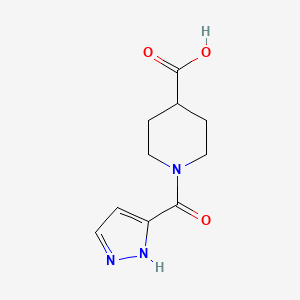
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)

![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)
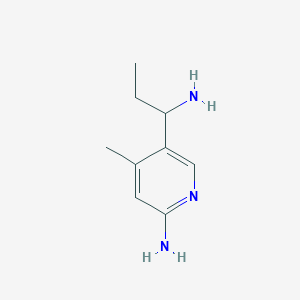
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)
